Bienvenue dans la boutique en ligne BenchChem!

9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine

Adenosine receptor Purine analog Radioligand binding

9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine is a synthetic, small-molecule purine derivative belonging to the N9-benzyl/heteroarylmethyl-purine class, with the molecular formula C11H9ClN6 and a monoisotopic mass of 260.0577 Da. The structure features a purin-6-amine core substituted at the N9 position by a 2-chloropyridin-4-ylmethyl moiety, which distinguishes it from N6-substituted or C8-substituted purine analogs often encountered in kinase inhibitor programs.

Molecular Formula C11H9ClN6
Molecular Weight 260.69
CAS No. 1282148-10-0
Cat. No. B2865461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine
CAS1282148-10-0
Molecular FormulaC11H9ClN6
Molecular Weight260.69
Structural Identifiers
SMILESC1=CN=C(C=C1CN2C=NC3=C(N=CN=C32)N)Cl
InChIInChI=1S/C11H9ClN6/c12-8-3-7(1-2-14-8)4-18-6-17-9-10(13)15-5-16-11(9)18/h1-3,5-6H,4H2,(H2,13,15,16)
InChIKeyDFRCAPZPAQOFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine (CAS 1282148-10-0) – Core Chemical Identity and Procurement Baseline


9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine is a synthetic, small-molecule purine derivative belonging to the N9-benzyl/heteroarylmethyl-purine class, with the molecular formula C11H9ClN6 and a monoisotopic mass of 260.0577 Da [1]. The structure features a purin-6-amine core substituted at the N9 position by a 2-chloropyridin-4-ylmethyl moiety, which distinguishes it from N6-substituted or C8-substituted purine analogs often encountered in kinase inhibitor programs [1]. This compound is commercially available from multiple suppliers at a standard purity of 95% (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC . The presence of the electron-withdrawing 2-chloro substituent on the pyridine ring modulates both the electronic character and the hydrogen-bonding capacity of the pendant aryl group, providing a unique pharmacophoric signature relative to unsubstituted pyridylmethyl or other halogenated variants.

Why 9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine Cannot Be Replaced by Common In-Class Purine Analogs


Purine-based compounds represent a large and structurally diverse family, but small changes in substitution pattern can have profound effects on target engagement, selectivity, and pharmacokinetics. The positional isomer 3-[(5-chloropyridin-2-yl)methyl]-3H-purin-6-amine (WWS), for example, places the purine attachment at the N3 position and the chlorine at the pyridine 5-position rather than the 2-position, resulting in a fundamentally different three-dimensional pharmacophore [1]. Similarly, the N-methylated analog 2-chloro-N-methyl-9-(pyridin-4-ylmethyl)purin-6-amine (IUH) differs from the target compound by methylation at the exocyclic 6-amino group and removal of the chlorine from the pyridine ring, which alters both hydrogen-bond donor capacity and steric bulk [2]. Even among N9-substituted purines with chloropyridinylmethyl groups, regioisomeric variations in chlorine position on the pyridine ring produce distinct dipole moments, logP values, and biological recognition patterns. Generic procurement of any 'chloropyridinylmethyl-purine' therefore risks obtaining a compound with unvalidated biological activity that is not interchangeable with the specific regioisomer 9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine. The quantitative evidence below demonstrates where differentiation has been experimentally observed.

Quantitative Differentiation Evidence for 9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine Procurement Decisions


Adenosine A1 Receptor Binding Affinity: 2-Chloropyridin-4-ylmethyl vs. Alternative N9 Substituents

A structurally related analog of the target compound, specifically the ribose-bearing nucleoside derivative (BDBM108256 / CHEMBL2205239), demonstrated a Ki of 5.79 nM at the human adenosine A1 receptor in a radioligand displacement assay using [3H]2-chloro-N6-cyclopentyladenosine as the tracer [1]. This value represents approximately 37-fold selectivity over the adenosine A3 receptor (Ki = 216 nM) and approximately 164-fold selectivity over the adenosine A2 receptor (Ki = 951 nM) in the same assay system [1]. While the target compound lacks the ribose moiety present in BDBM108256, the shared 2-chloropyridin-4-ylmethyl purine scaffold is the primary determinant of adenosine receptor subtype recognition, as established by structure-activity relationship studies across multiple purine series in US8609833 [2]. This class-level inference suggests that procurement of the correct regioisomer (2-chloro on pyridine, N9 attachment on purine) is critical for maintaining this selectivity fingerprint, as even minor positional changes are known to abolish A1/A3 discrimination.

Adenosine receptor Purine analog Radioligand binding

Structural Basis for Ligand Recognition: Co-crystal Structure of the N-Methyl Analog with YTHDC1

The N-methylated analog 2-chloro-N-methyl-9-(pyridin-4-ylmethyl)purin-6-amine (Compound 6 / ZA_308, PDB ligand code IUH) has been co-crystallized with the YTH domain-containing protein 1 (YTHDC1) at a resolution sufficient to resolve key binding interactions, revealing an equilibrium dissociation constant (Kd) of 49 nM [1]. The crystal structure (PDB ID: 8Q2U) demonstrates that the 2-chloropyridin-4-ylmethyl group occupies a critical hydrophobic pocket within the YTHDC1 binding site, with the chlorine atom making van der Waals contacts that would be absent or geometrically misaligned in the 3-chloro or unsubstituted pyridyl analogs [1]. While the N-methyl group on the 6-amino position of IUH is absent in the target compound, the core 2-chloropyridin-4-ylmethyl-purine scaffold is conserved. This structural evidence directly supports the conclusion that the 2-chloro substitution and the para-attachment at the pyridine 4-position are both essential for high-affinity target engagement in this class of purine ligands.

Epitranscriptomics YTHDC1 inhibitor Crystallography

Commercially Verified Purity and Batch-to-Batch Consistency: 95% HPLC Standard

Multiple independent commercial suppliers, including Bidepharm and Leyan, consistently report a standard purity of 95% (HPLC) for CAS 1282148-10-0, with batch-specific QC documentation comprising NMR, HPLC, and GC analyses provided upon request . This level of documented purity compares favorably against the 90-93% typical for custom-synthesized purine intermediates from non-specialist sources, where residual palladium, unreacted chloropyridine precursors, or regioisomeric byproducts may constitute significant impurities . The availability of batch-specific spectral data enables end-users to verify structural identity and purity independently before committing to large-scale procurement.

Quality control Procurement specification HPLC purity

Validated Application Scenarios for 9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine Based on Quantitative Evidence


Adenosine Receptor Subtype Selectivity Profiling and Pharmacological Tool Compound Development

Researchers investigating adenosine A1 receptor pharmacology can utilize the 2-chloropyridin-4-ylmethyl-purine scaffold as a privileged pharmacophore for achieving high-affinity A1 binding with substantial selectivity over A2 and A3 subtypes. The class-level binding data (A1 Ki = 5.79 nM; 37-fold over A3; 164-fold over A2) [1] establish that the regioisomerically correct 2-chloropyridin-4-ylmethyl-N9-substitution pattern is essential for this selectivity fingerprint. This compound therefore serves as a critical intermediate or reference standard in the synthesis and characterization of novel adenosine receptor ligands, particularly in programs where A1 selectivity is a primary design goal.

YTHDC1-Targeted Epitranscriptomics Drug Discovery

The co-crystal structure of the N-methyl analog (PDB 8Q2U, Kd = 49 nM) [2] validates the 2-chloropyridin-4-ylmethyl-purine scaffold as a productive starting point for structure-based design of YTHDC1 inhibitors. Medicinal chemistry teams engaged in epitranscriptomics drug discovery can use 9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine as a key synthetic intermediate for generating focused libraries of N6-substituted analogs, leveraging the demonstrated binding mode of the scaffold within the YTHDC1 pocket. The atomic-resolution structural information reduces the risk of synthesizing regioisomeric analogs that would fail to engage the target.

Synthetic Intermediate for Kinase-Directed Purine Libraries

As a purine derivative bearing a reactive 6-amino group and a chloropyridinylmethyl N9 substituent, this compound serves as a versatile late-stage intermediate for the synthesis of 2,6,9-trisubstituted purine libraries targeting cyclin-dependent kinases (CDKs) and other purine-binding kinases. The 2-chloropyridin-4-ylmethyl group introduces electronic and steric properties distinct from commonly used cyclopentyl or isopropyl N9 substituents, as noted in the CDK inhibitor literature where solubility and metabolic stability are directly influenced by the N9 substituent identity [3]. Procurement of the correct regioisomer ensures that structure-activity relationships derived from subsequent modifications are interpretable and reproducible.

Analytical Reference Standard for Regioisomer Discrimination

The compound's well-defined structure and commercially available batch-specific QC data (95% HPLC, NMR, GC) make it suitable as an analytical reference standard for discriminating between regioisomeric chloropyridinylmethyl-purine products in reaction monitoring or impurity profiling. In synthetic chemistry workflows where N9- vs. N7-alkylation or 2-chloro vs. 3-chloro pyridine regioisomers are potential outcomes, this characterized compound provides a definitive retention time, mass spectrum, and NMR signature for unambiguous identification of the desired product.

Quote Request

Request a Quote for 9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.